2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[221]hept-5-ene-3,3-dicarboxamide is a bicyclic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an imine derivative under specific conditions to form the bicyclic structure . The reaction conditions often include the use of catalysts such as Lewis acids to improve the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents such as hydrogen gas in the presence of a catalyst for reduction . Substitution reactions may involve reagents like halogens or sulfonyl chlorides under specific conditions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s unique structure allows it to fit into enzyme active sites, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides: These compounds have a similar bicyclic structure but different functional groups.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide is unique due to its dicarboxamide groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
CAS-Nummer |
33547-96-5 |
---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-6(12)8(7(10)13)4-1-2-5(3-4)11-8/h1-2,4-5,11H,3H2,(H2,9,12)(H2,10,13) |
InChI-Schlüssel |
QONYPPPZXOSOTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1NC2(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.